molecular formula C11H14O3 B153417 tert-Butyl 4-hydroxybenzoate CAS No. 25804-49-3

tert-Butyl 4-hydroxybenzoate

Cat. No.: B153417
CAS No.: 25804-49-3
M. Wt: 194.23 g/mol
InChI Key: WHWMOMRHHQLBQQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxybenzoate: is an organic compound with the molecular formula C11H14O3. It is a derivative of 4-hydroxybenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group. This compound is commonly used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with tert-butyl alcohol. The reaction typically involves the use of an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. One common method involves the use of 4-dimethylaminopyridine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as catalysts, which allows for the reaction to proceed under milder conditions and with higher selectivity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydroxybenzoate undergoes various chemical reactions, including:

    Esterification: As mentioned, it can be synthesized through esterification reactions.

    Hydrolysis: It can be hydrolyzed back to 4-hydroxybenzoic acid and tert-butyl alcohol under acidic or basic conditions.

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions:

    Esterification: Sulfuric acid, p-toluenesulfonic acid, 4-dimethylaminopyridine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: 4-hydroxybenzoic acid and tert-butyl alcohol.

    Oxidation: Quinones and other oxidized derivatives of the phenolic group.

Scientific Research Applications

Chemistry: tert-Butyl 4-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is used as a model compound to study the behavior of esters and phenolic compounds in biological systems. It is also investigated for its potential antioxidant properties .

Industry: In industrial applications, this compound is used as a stabilizer in polymers and plastics. It helps to prevent degradation and extends the lifespan of these materials .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-hydroxybenzoate is unique due to the presence of the bulky tert-butyl group, which imparts greater steric hindrance and stability compared to its analogs. This makes it more resistant to hydrolysis and oxidation, enhancing its utility in various applications .

Properties

IUPAC Name

tert-butyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWMOMRHHQLBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044895
Record name tert-Butyl 4-hydroxybenzoate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25804-49-3
Record name 1,1-Dimethylethyl 4-hydroxybenzoate
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Record name tert-Butyl 4-hydroxybenzoate
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Record name tert-Butyl 4-hydroxybenzoate
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Record name tert-butyl 4-hydroxybenzoate
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Record name TERT-BUTYL 4-HYDROXYBENZOATE
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzoic acid (2.00 g, 14.5 mmol) in 1,4-dioxane (10.0 mL) saturated with isobutylene at -78° C. in a metal bomb was added concentrated sulfuric acid (0.150 mL). The bomb was sealed and warmed to room temperature. After 72 hours at room temperature, the reaction mixture was cooled to -78° C., poured into saturated sodium bicarbonate (30.0 mL) and extracted with diethyl ether (2×50.0 mL). The combined organic phases were concentrated and the residue chromatographed on silica gel (eluted with 5% methanol in methylene chloride to give 290 mg (Y: 10%) of the title product; 1H-NMR (CDCl3): δ7.89 (d, J=8.8 Hz, 2H), 6.83 (d, J=8.8 Hz, 2H), 1.57 (s, 9H).
Quantity
2 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.15 mL
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reactant
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10 mL
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solvent
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Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Excess isobutylene gas was condensed at -78° C. in a high-pressure tube containing 13.8 g (0.1 mol) of 4-hydroxybenzoic acid dissolved in 50 ml of dioxane and 1 ml of conc. H2SO4 was then added to the mixture. The tube was then sealed and the reaction mixture warmed to room temperature and stirred for 2 h. The mixture was then cooled to -78° C. and the tube was opened and its contents poured slowly into an excess of saturated NaHCO3 solution. Any excess isobutylene was removed by means of a nitrogen stream and the mixture was extracted with ether. The ether solution was extracted with 1N NaOH solution and the ether layer was discarded. The aqueous extract was acidified with dilute H2SO4 and then extracted with ether. The ether extract was washed with NaHCO3 solution and then dried (Na2SO4). The solution was filtered and the solvent removed in-vacuo. The residue was purified by flash chromatography (silica; 40% ethyl acetate in hexanes) to give the title compound as a white solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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13.8 g
Type
reactant
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Quantity
1 mL
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reactant
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0 (± 1) mol
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reactant
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50 mL
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Synthesis routes and methods III

Procedure details

4-Hydroxy-benzoic acid (3 g, 21.7 mmol) was stirred in toluene (35 ml, dried over mol. sieves). The solution was heated to 80° C. under N2, and N,N′-dimethylformamide di-tert-butyl acetal (10.42 mL, 43.4 mmol) was added over ca. 5 min. The mixture was stirred at 80° C. for 1 h 10 min., and cooled to rt. The solution was washed with water, twice with sat. NaHCO3 and sat. NaCl (15 mL each), dried over MgSO4, and concentrated to yield a yellow oil (2.77 g). The product was purified by flash chromatography (380 g silica, eluant: 4:6 AcOEt/heptane (2 L) and 1:1 AcOEt/heptane 700 mL) to yield white crystals (2.07 g, 49% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-dimethylformamide di-tert-butyl acetal
Quantity
10.42 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods IV

Procedure details

0.36 g of 10% palladium on activated carbon were added to a solution of 1.2 g (4.3 mmol) of 4-benzyloxy-benzoic acid tert-butyl ester in 45 mL of ethanol and this mixture was hydrogenated at 20 psi for 3 hours. After filtering over celite and removing the solvent under reduced pressure 0.79 g (95% yield) of 4-hydroxy-benzoic acid tert-butyl ester were obtained.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of tert-Butyl 4-hydroxybenzoate?

A1: this compound, also known as methyl 3,5-di-tert-butyl-4-hydroxybenzoate, is an organic compound with the molecular formula C12H18O3 and a molecular weight of 208.25 g/mol. [] While the provided research does not delve into detailed spectroscopic data, it confirms its structure as an ester formed by the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol.

Q2: How is this compound synthesized?

A2: A common synthesis method utilizes methanol as both reactant and solvent, reacting with 3,5-di-tert-butyl-4-hydroxybenzoic acid under reflux conditions (60-80°C) with sodium methoxide or p-toluenesulfonic acid as catalysts. [] This method is considered environmentally friendly due to its mild conditions and avoidance of toxic solvents.

Q3: What material compatibility and stability properties make this compound useful?

A3: this compound exhibits excellent solubility in organic solvents, making it valuable in formulating adhesive films for solar cells. [] When incorporated into EVA (ethylene-vinyl acetate) adhesive films, it contributes to high volume resistivity, high transmittance, and a low yellowing ratio, enhancing the photoelectric conversion ratio of the solar cell pack. []

Q4: How does this compound contribute to the development of multifunctional materials?

A4: Research highlights the incorporation of this compound into cellulose esters to create multifunctional materials with free-radical scavenging and UV-resistant activities. [] These modified cellulose esters can scavenge harmful reactive nitrogen and hydroxyl free radicals, demonstrating potential applications in cosmetics, biopharmaceuticals, and even art protection due to their biocompatibility, processability, and antioxidative properties. []

Q5: Are there any known applications of this compound in the field of coordination chemistry?

A5: Research indicates the use of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a precursor to this compound, as a ligand in the synthesis of binuclear metal complexes. [, ] These complexes, particularly those involving cobalt [] and nickel [], are studied for their magnetic properties and provide insights into structure-property relationships in coordination chemistry.

Q6: How has computational chemistry been employed in research related to this compound?

A6: Density Functional Theory (DFT) calculations have been crucial in understanding the magnetic properties of binuclear cobalt complexes incorporating the 3,5-di-tert-butyl-4-hydroxybenzoate ligand. [] These calculations provide valuable insights into the antiferromagnetic exchange interactions within these complexes.

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